3,4-Difluoro-5-(pentyloxy)benzaldehyde

Description

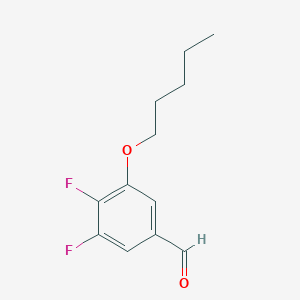

3,4-Difluoro-5-(pentyloxy)benzaldehyde (CAS: 1443349-46-9) is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.24 g/mol . The compound features a benzaldehyde backbone substituted with fluorine atoms at the 3- and 4-positions and a pentyloxy group at the 5-position. Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the electron-donating pentyloxy ether group, which influence its reactivity and physicochemical properties. While specific boiling point data are unavailable, its storage typically requires controlled conditions to preserve stability .

Properties

IUPAC Name |

3,4-difluoro-5-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXGJUZYNHZITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(pentyloxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.

Introduction of the Pentoxy Group: The pentoxy group is introduced via a nucleophilic substitution reaction, where a pentanol derivative reacts with the fluorinated benzene under basic conditions.

Formylation: The formyl group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the intermediate compound reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(pentyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the pentoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4,5-Difluoro-3-n-pentoxybenzoic acid.

Reduction: 4,5-Difluoro-3-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,4-Difluoro-5-(pentyloxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Producing 3,4-Difluoro-5-(pentyloxy)benzoic acid.

- Reduction : Yielding 3,4-Difluoro-5-(pentyloxy)benzyl alcohol.

- Substitution Reactions : Leading to various substituted benzaldehydes depending on the nucleophile used.

Pharmaceutical Development

The compound is investigated for its potential in developing fluorinated pharmaceuticals. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability, making it a candidate for novel therapeutic agents in oncology and other fields. Fluorinated compounds have shown promise in cancer treatment due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of fluorine may enhance the compound's efficacy against various pathogens by improving its lipophilicity and bioactivity .

Case Study 1: Antitumor Activity

A study explored the synthesis of benzaldehyde derivatives, including those with fluorinated groups. The findings suggested that such compounds could exhibit antitumor properties through mechanisms involving apoptosis induction in cancer cells .

Case Study 2: Interaction Studies

Interaction studies have been conducted to understand how this compound reacts with biological molecules. These studies aim to elucidate its potential therapeutic uses or toxicity profiles by examining its reactivity with enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets.

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Compared to simpler aldehydes, 3,4-difluoro-5-(pentyloxy)benzaldehyde exhibits modulated reactivity due to its substituents:

- Benzaldehyde: Unsubstituted benzaldehyde is highly reactive in reduction reactions. For example, under ethyl dibromoacetate (EDAB) reduction conditions, benzaldehyde yields 93% phenylmethanol .

- Aliphatic Aldehydes (e.g., Octanal): Aliphatic aldehydes like octanal show moderate reactivity, achieving 33–38% yields of 1-octanol after 1 hour under EDAB conditions .

- α,β-Unsaturated Aldehydes (e.g., Cinnamic Aldehyde) : Conjugation stabilizes the carbonyl group, leading to selective reduction of the aldehyde to unsaturated alcohols (e.g., cinnamic alcohol) without affecting the double bond .

However, the pentyloxy group may enhance solubility in nonpolar solvents, influencing reaction pathways. Direct experimental data are lacking, but reactivity is hypothesized to lie between benzaldehyde and fluorinated ketones.

Electronic and Steric Effects

- 3,4-Difluorobenzaldehyde : The absence of the pentyloxy group in this analog increases electrophilicity, making it more reactive in nucleophilic additions.

- 5-Methoxybenzaldehyde : The methoxy group (smaller than pentyloxy) donates electron density via resonance, slightly deactivating the aldehyde.

Data Tables

Table 1: Physicochemical Comparison

*Yields under EDAB reduction conditions.

Table 2: Substituent Effects on Reactivity

| Substituent Position & Type | Electronic Effect | Impact on Aldehyde Reactivity |

|---|---|---|

| 3,4-Fluoro | Electron-withdrawing (-I) | Reduces electrophilicity |

| 5-Pentyloxy | Electron-donating (+M/-I) | Modest deactivation |

| Meta/para Halogens (e.g., Cl) | Moderate -I effect | Intermediate reactivity |

Biological Activity

3,4-Difluoro-5-(pentyloxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

- Molecular Formula : C13H15F2O2

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Structure : The compound features a benzaldehyde moiety substituted with two fluorine atoms and a pentyloxy group, which may influence its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-Difluorobenzaldehyde and pentanol.

- Reactions : The reaction can be conducted via nucleophilic substitution where the pentyloxy group is introduced to the aromatic ring under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various bacterial strains by disrupting cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial against E. coli | |

| Related fluorinated compounds | Strong antifungal against Candida spp. |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Preliminary studies on the cytotoxic effects of this compound on cancer cell lines have shown promising results. It appears to induce apoptosis in certain cancer cells, potentially through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation | |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various substituted benzaldehydes including this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.

- Antioxidant Activity : In a controlled experiment assessing oxidative stress markers in vitro, cells treated with the compound showed reduced levels of malondialdehyde (MDA), indicating a protective effect against lipid peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.